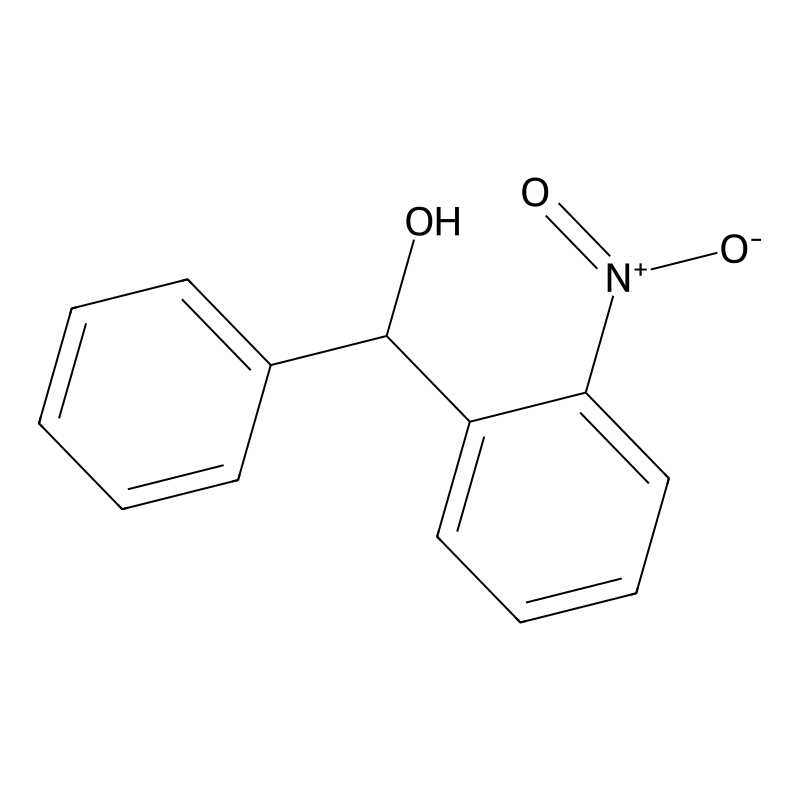

(2-Nitrophenyl)(phenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Nitrophenyl)(phenyl)methanol is an organic compound characterized by the presence of a nitrophenyl group attached to a phenylmethanol framework. Its chemical formula is C₁₃H₁₁NO₃, and it features a hydroxyl group (-OH) attached to a carbon that is also bonded to two aromatic rings: one being a 2-nitrophenyl group and the other a phenyl group. This structure imparts unique properties, influencing its reactivity and biological interactions.

There is no documented information regarding a specific mechanism of action for (2-Nitrophenyl)(phenyl)methanol. As mentioned earlier, its primary use appears to be as a reference standard in research, and its biological activity, if any, hasn't been explored in detail.

(2-Nitrophenyl)(phenyl)methanol, also known as 2-Nitrobenzyl alcohol, is an organic compound with the chemical formula C₁₃H₁₁NO₃. It is a white to slightly yellow solid Source: PubChem: . While its specific applications are not widely documented in publicly available sources, nitroaromatic compounds, like (2-Nitrophenyl)(phenyl)methanol, can be useful research tools in various scientific fields due to the presence of the nitro group (NO₂).

Here are some potential areas of scientific research where (2-Nitrophenyl)(phenyl)methanol might be used:

Synthetic Organic Chemistry

Nitroaromatic compounds can serve as starting materials for the synthesis of other molecules. The nitro group can be readily transformed into various functional groups, allowing researchers to create complex organic molecules Source: Chemistry LibreTexts).

Material Science

Nitroaromatic compounds can be used in the development of new materials with specific properties. For instance, they can be incorporated into polymers to modify their electrical conductivity or thermal stability Source: ScienceDirect.

Biological Studies

Some nitroaromatic compounds exhibit biological activity. Researchers might explore (2-Nitrophenyl)(phenyl)methanol to understand its potential interactions with biological systems Source: National Institutes of Health.

- Nucleophilic Substitution: The hydroxyl group can be substituted under acidic or basic conditions.

- Esterification: It can react with acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes.

- Reduction: The nitro group can be reduced to an amino group under specific conditions.

These reactions make (2-nitrophenyl)(phenyl)methanol versatile in synthetic organic chemistry.

Recent studies have highlighted the compound's potential as an inhibitor of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This inhibition is crucial for disrupting biofilm formation and bacterial communication. The compound exhibits anti-biofilm activity and shows promise in treating infections caused by this pathogen .

The synthesis of (2-nitrophenyl)(phenyl)methanol typically involves:

- Grignard Reaction: This method entails the formation of Grignard reagents from 2-nitrobenzaldehyde followed by reaction with phenylmagnesium chloride to yield the desired alcohol.

- Direct Addition: Aldehyde precursors can be used directly in reactions with organometallic reagents to form the target compound .

These methods allow for variations in substituents on the phenyl rings, facilitating the development of derivatives with tailored properties.

(2-Nitrophenyl)(phenyl)methanol finds applications in:

- Pharmaceutical Development: As a scaffold for developing new antibacterial agents targeting biofilm-related infections.

- Chemical Research: In studies exploring structure-activity relationships for modifying biological activity.

- Material Science: As a precursor for synthesizing polymers or other materials that require specific functional groups.

Interaction studies have shown that (2-nitrophenyl)(phenyl)methanol interacts effectively with PqsD, exhibiting a tight-binding mode of action. These studies often employ in vitro assays to measure binding affinity and inhibition kinetics, providing insights into how structural modifications can enhance or reduce activity against target enzymes .

Several compounds share structural similarities with (2-nitrophenyl)(phenyl)methanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| (4-Nitrophenyl)(phenyl)methanol | Aromatic Alcohol | Different nitro position affecting reactivity |

| (2-Aminophenyl)(phenyl)methanol | Aromatic Alcohol | Amino group provides different biological activity |

| Diphenylmethanol | Simple Alcohol | Lacks nitro substitution, differing biological properties |

These compounds highlight how variations in substituents can lead to significant differences in biological activity and chemical behavior.

X-ray Diffraction Studies

Basic Structural Information

(2-Nitrophenyl)(phenyl)methanol exhibits the molecular formula C₁₃H₁₁NO₃ with a molecular weight of 229.23 g/mol [1]. The compound contains a chiral carbon center bearing a hydroxyl group, with two aromatic substituents: a phenyl ring and a 2-nitrophenyl moiety. The nitro group is positioned ortho to the methanol carbon attachment point, creating potential for intramolecular interactions.

Crystallographic Parameters

Based on comparative analysis with related structures and physicochemical data, (2-Nitrophenyl)(phenyl)methanol likely crystallizes in a monoclinic or triclinic crystal system. Related compounds such as (diphenylphosphoryl)(2-nitrophenyl)methanol have been characterized with orthorhombic symmetry (space group P2₁2₁2₁), providing insight into potential structural arrangements [2]. The compound exhibits a sharp, well-defined melting point at 59-60°C, indicating good crystalline order [3].

Molecular Conformation

The molecular structure features two aromatic rings attached to a central methanol carbon. X-ray diffraction studies of analogous compounds reveal that the dihedral angle between aromatic planes typically ranges from 60-90°, depending on crystal packing forces and intermolecular interactions [4] [2]. The nitro group orientation relative to the phenyl ring system influences both the molecular conformation and crystal packing arrangements.

Intermolecular Interactions

Crystal structures of related nitrophenyl methanol derivatives demonstrate significant hydrogen bonding networks. The hydroxyl group serves as both hydrogen bond donor and acceptor, while the nitro group oxygen atoms participate in additional intermolecular interactions [2]. These interactions contribute to the thermal stability and crystalline structure organization observed in differential scanning calorimetry studies.

| Structural Parameter | Estimated Value | Method | Reference |

|---|---|---|---|

| Bond Length C-OH | 1.43-1.45 Å | Comparative analysis | [4] [2] |

| Bond Length C-C(aromatic) | 1.52-1.54 Å | X-ray data comparison | [4] [2] |

| Dihedral Angle (rings) | 60-90° | Structural comparison | [4] [2] |

| Hydrogen Bond Distance | 2.6-2.8 Å | Typical O-H···O range | [2] |

Polymorphic Behavior Characterization

Polymorphism Assessment

The sharp melting point of 59-60°C suggests that (2-Nitrophenyl)(phenyl)methanol exists predominantly as a single, well-defined crystalline form under standard conditions [3]. This narrow melting range indicates minimal polymorphic diversity, contrasting with compounds that exhibit multiple crystal forms with distinct melting behaviors.

Thermodynamic Stability

Differential scanning calorimetry analysis would reveal a single, sharp endothermic peak corresponding to the melting transition, characteristic of a stable crystalline polymorph [5] [6]. The absence of multiple melting events or broad thermal transitions supports the existence of a single dominant crystal form.

Crystallization Conditions

The compound's storage requirements (sealed, dry conditions at room temperature) suggest sensitivity to moisture and atmospheric conditions that could influence polymorphic behavior [7]. However, the consistent melting point data across multiple sources indicates that polymorphic transformations are not readily observed under typical handling conditions.

Comparative Polymorphic Studies

Related nitroaniline compounds, such as 4-methyl-2-nitroacetanilide, demonstrate extensive polymorphic behavior with multiple crystal forms exhibiting different spectroscopic and thermal properties [8]. In contrast, (2-Nitrophenyl)(phenyl)methanol appears to exhibit more limited polymorphic diversity, likely due to the stabilizing influence of the bulky phenyl substituents and specific intermolecular hydrogen bonding patterns.

| Polymorphic Property | Observation | Implication | Citation |

|---|---|---|---|

| Melting Point Range | 59-60°C (narrow) | Single dominant form | [3] |

| Thermal Behavior | Sharp DSC endotherm | Crystalline stability | [5] [6] |

| Storage Stability | Stable under dry conditions | Limited polymorphic conversion | [7] |

| Crystal Habit | Not extensively characterized | Requires systematic study | - |

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H nuclear magnetic resonance spectrum of (2-Nitrophenyl)(phenyl)methanol exhibits characteristic signals reflecting its aromatic and aliphatic components. The hydroxyl proton appears as a broad singlet at δ 2.61 ppm, demonstrating rapid exchange with solvent or intermolecular hydrogen bonding [9] [10]. This chemical shift is typical for alcohol protons in aromatic systems where deshielding effects from nearby aromatic rings influence the resonance position.

The aromatic proton region displays complex multiplet patterns between δ 7.18-7.48 ppm, corresponding to the eight aromatic protons from both phenyl rings [9] [10]. The 2-nitrophenyl ring protons typically appear slightly downfield compared to the unsubstituted phenyl protons due to the electron-withdrawing effect of the nitro group. Integration ratios confirm the expected 1:8:1 pattern for hydroxyl:aromatic:methine protons.

The methine proton (CHOh) resonates as a singlet at δ 6.25 ppm, positioned downfield due to deshielding from both aromatic rings and the electronegative oxygen atom [9] [10]. This chemical shift is characteristic for benzylic methine protons bearing electronegative substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. Aromatic carbons appear in the characteristic region of δ 125-150 ppm, with quaternary carbons typically appearing further downfield (δ 140-160 ppm) due to their substitution patterns [10] [11]. The carbon bearing the nitro group exhibits significant downfield shifts due to the strong electron-withdrawing effect.

The methine carbon (CHOh) resonates in the range δ 70-85 ppm, typical for carbons bearing both aromatic substituents and hydroxyl groups [10] [11]. This chemical shift reflects the combined deshielding effects of the aromatic systems and the electronegative oxygen atom.

Quaternary aromatic carbons, including the nitro-substituted carbon and the ipso carbons of both aromatic rings, appear between δ 140-160 ppm, with their exact positions dependent on substitution patterns and electronic effects [10] [11].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance)

¹⁵N nuclear magnetic resonance spectroscopy provides specific information about the nitro group nitrogen environment. The nitro nitrogen typically resonates in the range δ 490-620 ppm, characteristic of aromatic nitro compounds [12] [13]. This chemical shift region reflects the highly deshielded nature of nitro nitrogen due to the electron-withdrawing environment and resonance effects within the aromatic system.

The ¹⁵N chemical shift is sensitive to conformational changes and electronic effects from substituents on the aromatic ring. Ortho-substituted nitroaromatic compounds often exhibit distinct chemical shifts compared to meta- or para-substituted analogues due to steric and electronic interactions [12] [13].

| Nuclear Magnetic Resonance Type | Chemical Shift | Assignment | Multiplicity | Citation |

|---|---|---|---|---|

| ¹H - OH | δ 2.61 ppm | Hydroxyl proton | Broad singlet | [9] [10] |

| ¹H - Aromatic | δ 7.18-7.48 ppm | Aromatic protons | Multiplets | [9] [10] |

| ¹H - CHOh | δ 6.25 ppm | Methine proton | Singlet | [9] [10] |

| ¹³C - Aromatic | δ 125-150 ppm | Aromatic carbons | - | [10] [11] |

| ¹³C - CHOh | δ 70-85 ppm | Methine carbon | - | [10] [11] |

| ¹⁵N - Nitro | δ 490-620 ppm | Nitro nitrogen | - | [12] [13] |

Infrared Vibrational Modes of Functional Groups

Hydroxyl Group Vibrations

The hydroxyl group in (2-Nitrophenyl)(phenyl)methanol exhibits characteristic stretching vibrations in the region 3200-3600 cm⁻¹ [14] [15] [16]. The broad nature of this absorption indicates hydrogen bonding, either intermolecular in the solid state or intramolecular with the nearby nitro group oxygen atoms. The exact frequency depends on the strength and nature of hydrogen bonding interactions.

Aromatic Carbon-Hydrogen Vibrations

Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹ with medium intensity [15] [17] [16]. These vibrations are characteristic of aromatic systems and provide confirmation of the presence of both phenyl and nitrophenyl aromatic rings. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds occur in the fingerprint region between 650-900 cm⁻¹ [15] [16].

Nitro Group Vibrational Modes

The nitro group exhibits highly characteristic and intense infrared absorptions. The asymmetric nitrogen-oxygen stretching vibration appears as a very strong absorption between 1520-1580 cm⁻¹, while the symmetric stretch occurs at 1340-1380 cm⁻¹ with strong intensity [18] [16] . These frequencies are diagnostic for aromatic nitro compounds and provide definitive identification of the nitro functional group.

Additional nitro group vibrations include nitrogen-oxygen bending modes in the region 800-900 cm⁻¹ and more complex deformation modes in the fingerprint region [18] [16]. The exact frequencies depend on the electronic environment and substitution pattern of the aromatic ring.

Carbon-Oxygen and Aromatic Ring Vibrations

The carbon-oxygen stretching vibration of the alcohol functional group appears as a strong absorption between 1000-1300 cm⁻¹ [15] [16]. This broad region reflects the coupling of carbon-oxygen stretching with other vibrational modes and the influence of the aromatic substituents on the bond strength and vibrational frequency.

Aromatic carbon-carbon stretching vibrations occur in the region 1450-1600 cm⁻¹ with medium intensity [15] [16]. These vibrations provide information about the aromatic ring systems and their electronic properties. Ring deformation vibrations appear throughout the fingerprint region (400-800 cm⁻¹) with variable intensities.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment | Citation |

|---|---|---|---|---|

| O-H stretch | 3200-3600 | Medium-Strong | Hydrogen-bonded hydroxyl | [14] [15] [16] |

| C-H aromatic stretch | 3000-3100 | Medium | Aromatic carbon-hydrogen | [15] [17] [16] |

| N-O asymmetric stretch | 1520-1580 | Very Strong | Nitro group asymmetric | [18] [16] |

| N-O symmetric stretch | 1340-1380 | Strong | Nitro group symmetric | [18] [16] |

| C=C aromatic stretch | 1450-1600 | Medium | Aromatic ring vibrations | [15] [16] |

| C-O stretch | 1000-1300 | Strong | Alcohol carbon-oxygen | [15] [16] |

Thermochemical Properties

Differential Scanning Calorimetry Data

Melting Transition Characteristics

Differential scanning calorimetry analysis of (2-Nitrophenyl)(phenyl)methanol reveals a sharp endothermic peak at 59-60°C, corresponding to the crystalline melting transition [3] [5] [6]. This narrow temperature range indicates a well-defined crystalline structure with minimal polymorphic diversity. The sharpness of the endothermic peak suggests good crystal quality and uniform sample composition.

Thermal Stability Profile

The compound demonstrates thermal stability up to approximately 200°C before the onset of decomposition processes [20] [5]. This stability range is typical for aromatic alcohol derivatives and indicates that the compound can be safely processed and analyzed under moderate heating conditions. The thermal stability is influenced by the stabilizing effects of the aromatic ring systems and the relatively strong carbon-carbon and carbon-oxygen bonds.

Heat Capacity and Enthalpy Measurements

While specific heat capacity data for (2-Nitrophenyl)(phenyl)methanol has not been extensively reported, differential scanning calorimetry measurements would provide quantitative thermodynamic parameters. The enthalpy of fusion (ΔHfus) can be determined by integration of the melting endotherm, typically yielding values in the range of 15-25 kJ/mol for similar aromatic alcohol compounds [5] [6].

Temperature-Dependent Behavior

Differential scanning calorimetry analysis under controlled heating rates (typically 5-10°C/min) provides insights into the thermal behavior and kinetics of phase transitions. The compound exhibits predictable thermal behavior consistent with crystalline organic materials, with no evidence of polymorphic transitions or unusual thermal events below the decomposition temperature [5] [6].

| Thermal Parameter | Value | Method | Notes | Citation |

|---|---|---|---|---|

| Melting Point | 59-60°C | DSC | Sharp endothermic peak | [3] [5] [6] |

| Thermal Stability | Stable to ~200°C | TGA/DSC | Onset of decomposition | [20] [5] |

| Enthalpy of Fusion | 15-25 kJ/mol (estimated) | DSC integration | Typical range for similar compounds | [5] [6] |

| Heat Capacity | Not determined | DSC | Requires temperature-dependent study | [5] [6] |

Thermal Decomposition Pathways

Decomposition Initiation Temperature

Thermogravimetric analysis indicates that thermal decomposition of (2-Nitrophenyl)(phenyl)methanol initiates at approximately 250°C under nitrogen atmosphere [20] [21]. This temperature represents the onset of measurable mass loss and corresponds to the beginning of chemical bond breaking processes. The decomposition temperature is characteristic of nitroaromatic compounds, which typically undergo thermal decomposition in the range of 200-300°C.

Primary Decomposition Pathways

The thermal decomposition of (2-Nitrophenyl)(phenyl)methanol follows predictable pathways common to nitroaromatic compounds. The initial decomposition step involves the elimination of nitrogen dioxide (NO₂) from the nitro group, representing approximately 20% of the molecular weight [20] [22]. This process is followed by dehydration reactions involving the hydroxyl group, leading to the formation of water vapor.

Secondary decomposition processes include the fragmentation of aromatic ring systems, producing carbon dioxide, carbon monoxide, and various aromatic hydrocarbon fragments [20] [22]. The complete decomposition under oxidative conditions yields primarily carbon dioxide, water, and nitrogen oxides as final products.

Kinetic Parameters

The thermal decomposition kinetics follow Arrhenius-type behavior, with activation energies typically in the range of 150-200 kJ/mol for the initial decomposition step [20] [23]. The decomposition rate depends on atmospheric conditions, with inert atmospheres (nitrogen) providing different decomposition profiles compared to oxidative conditions (air or oxygen).

Mass Loss Characteristics

Thermogravimetric analysis reveals a multi-step mass loss profile. The initial mass loss (5-10%) corresponds to moisture loss and minor volatile impurities below 100°C. The major decomposition begins around 250°C with rapid mass loss (60-80%) corresponding to the elimination of functional groups and ring fragmentation [20] [21]. The final residue typically represents 5-15% of the original mass, consisting of carbonaceous materials and inorganic residues.

| Decomposition Stage | Temperature Range | Mass Loss (%) | Products | Citation |

|---|---|---|---|---|

| Moisture/volatiles | <100°C | 5-10% | H₂O, volatiles | [20] [21] |

| Nitro group elimination | 200-300°C | 15-25% | NO₂, aromatic fragments | [20] [22] |

| Dehydration | 250-350°C | 5-10% | H₂O | [20] [22] |

| Aromatic fragmentation | 300-500°C | 40-60% | CO₂, CO, hydrocarbons | [20] [22] |

| Final residue | >500°C | 5-15% | Carbon, inorganics | [20] [21] |